Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carb oxylate
Description
Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is a fused heterocyclic compound featuring a cyclopenta[2,1-b]thiophene core. This structure includes a partially hydrogenated cyclopentane ring fused to a thiophene ring, with functional groups at positions 2 and 3. The 2-position is substituted with a 2-furylcarbonylamino group, while the 3-position contains an ethyl ester moiety.
The compound is synthesized via methods analogous to those reported for structurally similar derivatives, such as the reaction of ethyl glycinate derivatives with acylating agents (e.g., 2-furoyl chloride) under controlled conditions . Its synthesis likely follows a one-pot multicomponent approach, leveraging cyclocondensation reactions to form the fused thiophene core, as seen in related compounds .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-2-19-15(18)12-9-5-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h4,6,8H,2-3,5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVXCHNPJYWKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity . They can also interact with cellular receptors and modulate signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a cyclopenta[b]thiophene or benzo[b]thiophene core with several analogs (Table 1). Key differences lie in the substituents at the 2-position:
Key Observations :
- The amino group in compound 2k is unmodified, enhancing its reactivity for further derivatization.
- The furylcarbonylamino group in the target compound introduces a heteroaromatic furan ring, balancing lipophilicity and hydrogen-bonding capacity.
Physicochemical Properties
Critical properties are summarized below (Table 2):
Notes:
- The target compound’s XLogP3 (~3.2) is intermediate between the hydrophilic 2k (1.8) and highly lipophilic analogs (>5.9), suggesting moderate membrane permeability.
- Hydrogen-bond acceptors are highest in the target compound due to the furan oxygen and ester groups, which may enhance solubility in polar solvents.
Biological Activity
Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₉H₁₈N₂O₅S. Its structure includes a cyclopentathiophene core with a furan moiety that may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated through various assays focused on its pharmacological effects. Notably, the compound has shown promise in inhibiting certain bacterial virulence factors.
Inhibition of Type III Secretion System (T3SS)
Research indicates that Ethyl 2-(2-furylcarbonylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate exhibits inhibitory effects on the Type III secretion system (T3SS) in Gram-negative bacteria. This system is crucial for the pathogenicity of several bacteria, including Escherichia coli.
- Mechanism of Action : The compound was shown to downregulate the expression of major activators involved in T3SS without completely inhibiting secretion processes. This suggests a selective inhibition mechanism that could be beneficial in reducing virulence without affecting bacterial viability significantly.
Study 1: Hemolysis Assay
A hemolysis assay was employed to determine the cytotoxic effects of the compound at varying concentrations. At concentrations around 50 μM, significant inhibition of T3SS-mediated secretion was observed, with about 50% reduction noted in hemolytic activity.
Study 2: Molecular Docking Studies
Computational studies involving molecular docking have provided insights into the binding affinities of the compound with target proteins associated with pathogenicity. The results indicated favorable interactions with key residues in T3SS proteins, suggesting a potential for development as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
